N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine
Overview
Description
AZP-2006 free base is an artificial zinc-finger protein used to inhibition DNA replication of human papillomavirus (HPV).
Scientific Research Applications
Anti-HIV Activity : Compounds similar to N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine have been investigated for their potential anti-HIV activities. Research demonstrates the synthesis of new derivatives with the aim of developing non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Antidiabetic Properties : Piperazine derivatives, structurally related to the compound , have been identified as potential antidiabetic agents. These compounds have shown promising results in enhancing insulin secretion and improving glucose tolerance in diabetic models (Le Bihan et al., 1999).
Copper Enzyme Mimics : Research has explored the synthesis of ligands derived from imidazole and piperazine structures for creating functional mimics of copper enzymes. This has implications in understanding and replicating the activity of natural enzymes (Santagostini et al., 1999).
Anticancer Activity : Piperazine-imidazole derivatives have been synthesized and evaluated for their anticancer activities. Some of these compounds have shown effectiveness against various cancer cell lines, indicating their potential in cancer therapy (Boddu et al., 2018).
Antimicrobial Agents : Compounds structurally related to the query compound have been synthesized and tested for their antimicrobial properties. These studies highlight the potential of such compounds in addressing bacterial and fungal infections (Gan et al., 2010).
Neurological Research : Research into piperazine derivatives includes their potential use as neuroprotective agents or in treating neurological disorders, due to their ability to interact with various neurotransmitter systems (Deau et al., 2015).
properties
IUPAC Name |
N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKKWCPJBTXWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine | |
CAS RN |
615539-20-3 | |
Record name | AZP-2006 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezeprogind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EZEPROGIND | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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